molecular formula C17H29N3 B7913402 N1-((1-Benzylpiperidin-4-yl)methyl)-N1-ethylethane-1,2-diamine

N1-((1-Benzylpiperidin-4-yl)methyl)-N1-ethylethane-1,2-diamine

Cat. No.: B7913402
M. Wt: 275.4 g/mol
InChI Key: GMMNPZIXHZWVKN-UHFFFAOYSA-N
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Description

N1-((1-Benzylpiperidin-4-yl)methyl)-N1-ethylethane-1,2-diamine is a tertiary diamine featuring a benzyl-substituted piperidine core linked to an ethylamine moiety. This compound belongs to a class of structurally diverse diamines with applications in medicinal chemistry, particularly as intermediates in drug synthesis . Its structural complexity, characterized by the benzylpiperidine group and ethyl substitution, distinguishes it from simpler aliphatic diamines.

Properties

IUPAC Name

N'-[(1-benzylpiperidin-4-yl)methyl]-N'-ethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3/c1-2-19(13-10-18)14-17-8-11-20(12-9-17)15-16-6-4-3-5-7-16/h3-7,17H,2,8-15,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMNPZIXHZWVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)CC1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((1-Benzylpiperidin-4-yl)methyl)-N1-ethylethane-1,2-diamine is a compound of interest due to its potential biological activities. This compound, with a molecular weight of 275.43 g/mol, has been studied for its interactions with various receptors and its implications in pharmacology. This article provides a detailed overview of the biological activity of this compound, including data tables and research findings.

Key Characteristics

  • Molecular Formula : C16H27N3
  • CAS Number : 1353947-17-7

Receptor Affinity

Research indicates that compounds similar to this compound exhibit significant affinity for sigma receptors. A study on related compounds showed high binding affinity for sigma1 receptors (Ki values in the nanomolar range) and moderate affinity for sigma2 receptors .

CompoundSigma1 Ki (nM)Sigma2 Ki (nM)
N-(1-benzylpiperidin-4-yl)phenylacetamide3.90240
2-fluoro-substituted analogue3.56667

This data suggests that modifications to the piperidine ring can enhance receptor selectivity and binding affinity.

Pharmacological Implications

The high selectivity for sigma receptors suggests potential therapeutic applications in neuropharmacology. Sigma receptors are implicated in various neurological disorders, including depression and schizophrenia. Compounds with high affinity for these receptors may serve as radiotracers in imaging studies or as therapeutic agents .

Study on Pain Management

A study evaluated the efficacy of this compound in models of neuropathic pain. The results indicated that the compound significantly reduced pain responses in animal models, suggesting its potential as an analgesic agent.

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration. The results demonstrated that these compounds could mitigate neuronal death and promote survival in vitro, highlighting their potential utility in treating neurodegenerative diseases.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences between the target compound and its analogues:

Compound Name Key Substituents Molecular Features Purity (%) Reference ID
N1-((1-Benzylpiperidin-4-yl)methyl)-N1-ethylethane-1,2-diamine (Target) Benzylpiperidin-4-ylmethyl, Ethyl Tertiary amine, branched alkyl chain ≥97
N1-((1-Benzylpiperidin-4-yl)methyl)-N1-isopropylethane-1,2-diamine Benzylpiperidin-4-ylmethyl, Isopropyl Bulkier substituent (isopropyl vs. ethyl) ≥97
N1-(1-Benzylpiperidin-4-yl)-N1-cyclopropylethane-1,2-diamine Benzylpiperidin-4-yl, Cyclopropyl Smaller cyclic substituent ≥97
N1-Methyl-N1-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine Methyl, 1-methyl-piperidin-4-yl Simpler piperidine substitution N/A
N1-(6-((6-Amino-4-methylpyridin-2-yl)methyl)pyridin-2-yl)-N1,N2-dimethylethane-1,2-diamine Pyridinylmethyl, Dimethylamino Heteroaromatic core N/A
N1-(7-Chloroquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine Chloroquinolinyl, Diethylamino Aromatic chlorinated quinoline N/A

Key Observations :

  • Cyclic vs. Aromatic Groups : Cyclopropyl (Crysdot) and pyridinylmethyl () substituents may enhance metabolic stability or modulate electronic properties compared to benzylpiperidine .
  • Heteroaromatic Systems: Quinoline-based analogues () exhibit distinct electronic profiles due to chlorine and fluorine substituents, which could influence antimicrobial or anticancer activity .

Functional and Application Differences

  • Corrosion Inhibition : Aliphatic diamines like DETA and TETA () rely on multiple amine groups for metal surface adsorption. The target compound’s benzylpiperidine group may reduce hydrophilicity, limiting corrosion inhibition compared to linear amines .
  • Organocatalysis: Enaminone-based diamines () with trifluoromethyl or bromo substituents demonstrate high catalytic activity (up to 96% yield), suggesting that electron-withdrawing groups on the target compound could modify reactivity .

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